molecular formula C10H10Cl2N4O B049750 2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine CAS No. 20419-68-5

2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine

Cat. No.: B049750
CAS No.: 20419-68-5
M. Wt: 273.12 g/mol
InChI Key: ASNBMEFTEPQHDX-UHFFFAOYSA-N
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Description

2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine is a synthetic organic compound with the molecular formula C13H16Cl2N4O2. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the purine ring, and a tetrahydro-2H-pyran-2-yl group at the 9 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichloropurine with tetrahydro-2H-pyran-2-ol under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .

Scientific Research Applications

2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the tetrahydro-2H-pyran-2-yl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropurine: Lacks the tetrahydro-2H-pyran-2-yl group, making it less versatile in certain applications.

    9-(Tetrahydro-2H-pyran-2-yl)purine: Lacks the chlorine atoms, which can affect its reactivity and binding properties.

Uniqueness

2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine is unique due to the combination of chlorine atoms and the tetrahydro-2H-pyran-2-yl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,6-dichloro-9-(oxan-2-yl)purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4O/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-17-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNBMEFTEPQHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296898
Record name 2,6-dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine
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Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20419-68-5
Record name 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
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Record name 2,6-dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine
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Record name 9H-Purine, 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)
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Synthesis routes and methods I

Procedure details

2,6-Dichloro-9H-purine (20 g, 0.11 mol) and 4-toluenesulphonic acid monohydrate (0.2 g) were dissolved in ethyl acetate (300 ml), the mixture heated to 50° C. and a solution of 3,4-dihydro-2H-pyran (12.6 ml, 0.14 mol) in ethyl acetate (50 ml) added slowly over 30 minutes. The reaction mixture was cooled to room temperature, water (100 ml) added and the pH of the solution adjusted to 7 by addition of a saturated aqueous solution of sodium hydrogen carbonate. The organic layer was separated, washed sequentially with water and brine, dried over anhydrous magnesium sulphate, filtered and the solvent removed under reduced pressure. The residue was azeotroped with pentane (×2) to afford the title compound as a slightly impure white solid (30.9 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of 2,6-dichloropurine (22.0 g, 116.4 mmol), dihydropyran (11.5 mL, 126 mmol) and D-(+)-10-camphorsulfonic acid (2.20 g, 9.47 mmol) in 1,2-dichloroethane (300 mL) was stirred at 83° C. for 16 hours. The initially white suspension, after 2 hrs, turned yellow and then black. The reaction mixture was diluted with CCl3H and then washed with brine. The organic layer is dried over MgSO4, filtered, concentrated and triturated with hexane 3 times to give the desired product. 1HNMR (300 MHz, CCl3D): δ 8.33 (s, 1H), 5.75 (dd, J=10.4 Hz, 2.5 Hz, 1H), 4.18 (m, 2H), 3.79 (m, 2H), 1.84 (m, 4H).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2,6-dichloro-9H-purine (10.0 g, 53 mmol), 3,4-dihydro-2H-pyran (9.5 mL, 93 mmol) and p-toluenesulfonic acid monohydrate (1.0 g, 5.0 mmol) in THF (100 mL) was heated at 100° C. for 18 h, then cooled to RT and concentrated in vacuo. The resulting residue was purified by column chromatography (SiO2, 0 to 10% ethyl acetate in cyclohexane) affording 2,6-Dichloro-9-(tetrahydro-pyran-2-yl)-9H-purine as a cream solid (10.9 g, 75%). 1H NMR (400 MHz, CDCl3): δ 8.33 (1H, s), 5.77 (1H, dd, J=10.4, 2.4 Hz), 4.19 (1H, m), 3.78 (1H, dt, J=11.6, 2.9 Hz), 2.17 (1H, m), 2.09 (1H, m), 1.98 (1H, m), 1.87-1.69 (3H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To 2,6-dichloropurine (25.0 g) (available from, for example, Aldrich, UK) was added ethyl acetate (260 ml), followed by p-toluenesulfonic acid (0.253 g). The mixture was heated to 50° C. and then 3,4-dihydro-2H-pyran (16.8 g) was added. The reaction mixture was then heated at 50° C. for 4 hours. The reaction mixture was evaporated in vacuo to give the title compound as a yellow solid (36.9 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
0.253 g
Type
catalyst
Reaction Step Three
Quantity
260 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine
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Reactant of Route 3
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2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine
Reactant of Route 4
2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine
Reactant of Route 6
2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine

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